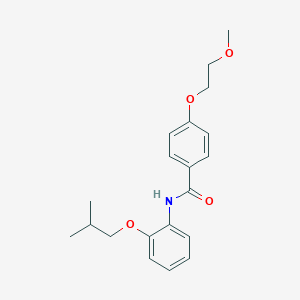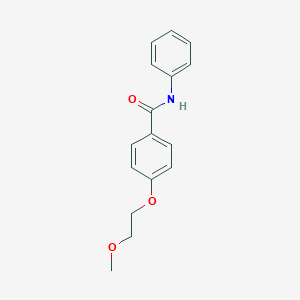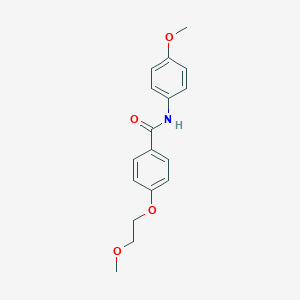
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether is a chemical compound with the molecular formula C15H20BrNO2 and a molecular weight of 326.23 g/mol . It is known for its unique structure, which includes a bromine atom, a butoxy group, and a pyrrolidine ring. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-butoxybenzoic acid and pyrrolidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene. The reaction mixture is typically heated to facilitate the formation of the desired product.
Catalysts and Reagents: Common reagents used in the synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with strong oxidizing agents can yield corresponding ketones or carboxylic acids.
Coupling Reactions: The presence of the pyrrolidine ring allows for coupling reactions with other aromatic compounds, forming complex structures.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents employed.
Applications De Recherche Scientifique
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Mécanisme D'action
The mechanism of action of 2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether involves its interaction with specific molecular targets. The bromine atom and butoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
2-bromo-4-(1-pyrrolidinylcarbonyl)phenyl butyl ether can be compared with other similar compounds, such as:
1-(3-Bromo-4-fluorobenzoyl)pyrrolidine: This compound has a fluorine atom instead of a butoxy group, leading to different chemical properties and reactivity.
1-(3-Bromo-4-methylbenzoyl)pyrrolidine: The presence of a methyl group instead of a butoxy group affects its solubility and interaction with other molecules.
1-(3-Bromo-4-methoxybenzoyl)pyrrolidine:
These comparisons highlight the uniqueness of this compound in terms of its structure and chemical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C15H20BrNO2 |
|---|---|
Poids moléculaire |
326.23g/mol |
Nom IUPAC |
(3-bromo-4-butoxyphenyl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H20BrNO2/c1-2-3-10-19-14-7-6-12(11-13(14)16)15(18)17-8-4-5-9-17/h6-7,11H,2-5,8-10H2,1H3 |
Clé InChI |
OGDXBIOYZOMYBH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)N2CCCC2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-methoxyethoxy)-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B495716.png)


![N-[4-(aminosulfonyl)phenyl]-2-isopropoxybenzamide](/img/structure/B495720.png)
![2-{[4-(2-Methoxyethoxy)benzoyl]amino}benzamide](/img/structure/B495722.png)



![4-(2-methoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B495731.png)

![2-[(3-bromo[1,1'-biphenyl]-4-yl)oxy]-N,N-diethylacetamide](/img/structure/B495735.png)
